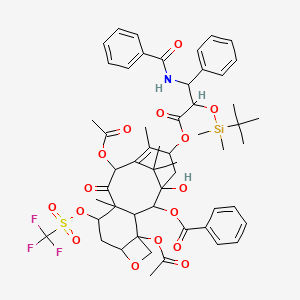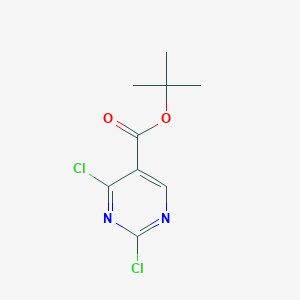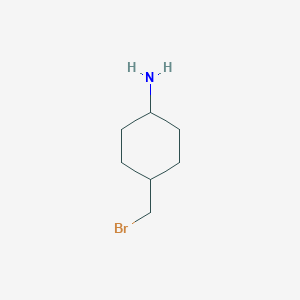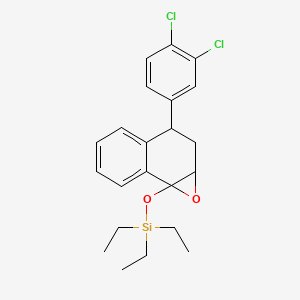
6-Aminohexyl beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminohexyl beta-D-glucopyranoside is a biochemical compound with the molecular formula C12H25NO6 and a molecular weight of 279.33 g/mol . It is primarily used in proteomics research and other biochemical applications . This compound consists of a glucopyranoside moiety linked to an aminohexyl chain, making it a versatile molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminohexyl beta-D-glucopyranoside typically involves the reaction of beta-D-glucopyranoside with an aminohexyl group. One common method includes the use of glycosyl donors and acceptors under specific reaction conditions to form the desired glycosidic bond . The reaction may involve the use of catalysts and protective groups to ensure the selective formation of the beta-anomer.
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis using engineered beta-glucosidase in organic solvents and ionic liquids . This method offers high yields and regioselectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Aminohexyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl groups on the glucopyranoside moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated glucopyranosides.
Scientific Research Applications
6-Aminohexyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of glycosylation processes and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 6-Aminohexyl beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The aminohexyl chain allows for the formation of stable complexes with proteins, facilitating various biochemical processes. The glucopyranoside moiety enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Octyl beta-D-glucopyranoside: Another glucopyranoside derivative with a shorter alkyl chain.
Decyl beta-D-glucopyranoside: Similar structure but with a decyl chain instead of an aminohexyl chain.
Uniqueness
6-Aminohexyl beta-D-glucopyranoside is unique due to its aminohexyl chain, which provides additional functional groups for chemical modifications and interactions. This makes it more versatile compared to other glucopyranoside derivatives, which may lack the amino functionality .
Properties
Molecular Formula |
C12H25NO6 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-(6-aminohexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H25NO6/c13-5-3-1-2-4-6-18-12-11(17)10(16)9(15)8(7-14)19-12/h8-12,14-17H,1-7,13H2 |
InChI Key |
GWNKFVGAEZHVTM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCOC1C(C(C(C(O1)CO)O)O)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)


![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)
![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)



![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)
![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)
